molecular formula C10H9BrO B8228254 5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

5-Bromo-3-methyl-2,3-dihydro-1h-inden-1-one

Cat. No. B8228254
M. Wt: 225.08 g/mol
InChI Key: ONXDKQYLMJPELK-UHFFFAOYSA-N
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Patent
US07414142B2

Procedure details

To a mixture of sodium chloride (1.23 g, 21.0 mmol) and aluminum chloride (5.0 g, 38.2 mmol) at 130° C. was added 1-(4-bromophenyl)-4-chlorobutan-1-one (1.0 g, 3.82 mmol) and the resulting mixture was heated to 180° C. for 20 minutes. The mixture was allowed to cool to room temperature and quenched by portionwise addition to a cold 1N HCl solution (150 mL). The mixture was extracted several times with dichloromethane. The combined organic layers were separated, dried over magnesium sulfate, filtered, and concentrated to give 5-bromo-3-methyl-indan-1-one (0.77 g, 89%).
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Na+].[Cl-].[Al+3].[Cl-].[Cl-].[Br:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=[O:19])[CH2:15][CH2:16][CH2:17]Cl)=[CH:10][CH:9]=1>>[Br:7][C:8]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[C:14](=[O:19])[CH2:15][CH:16]2[CH3:17] |f:0.1,2.3.4.5|

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCCCl)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
quenched by portionwise addition to a cold 1N HCl solution (150 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted several times with dichloromethane
CUSTOM
Type
CUSTOM
Details
The combined organic layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CC(C2=CC1)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.77 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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